molecular formula C23H22FN3O3 B2770788 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 1219906-00-9

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Cat. No.: B2770788
CAS No.: 1219906-00-9
M. Wt: 407.445
InChI Key: DQZPROQAERBEQE-UHFFFAOYSA-N
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Description

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone: 1{Pharmacological evaluation of novel 1-4-(4-benzo[1,3]dioxol-5-ylmethyl ...[{{{CITATION{{{_2{Substance Registry Services | US EPA](https://cdxapps.epa.gov/oms-substance-registry-services/substance-details/1842092). This compound features a piperazine ring, a pyrrole ring, and multiple aromatic groups, making it a subject of study for its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and pyrrole derivatives[_{{{CITATION{{{_1{Pharmacological evaluation of novel 1-4-(4-benzo[1,3]dioxol-5-ylmethyl .... One common synthetic route includes the following steps:

  • Preparation of the Piperazine Derivative: : The piperazine ring is often synthesized through the reaction of a suitable amine with a dihalide or a halide and a carbonyl compound[_{{{CITATION{{{_1{Pharmacological evaluation of novel 1-4-(4-benzo[1,3]dioxol-5-ylmethyl ....

  • Preparation of the Pyrrole Derivative: : The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines[_{{{CITATION{{{_1{Pharmacological evaluation of novel 1-4-(4-benzo[1,3]dioxol-5-ylmethyl ....

  • Coupling Reaction: : The final step involves the coupling of the piperazine derivative with the pyrrole derivative under specific reaction conditions, such as the use of coupling reagents like carbodiimides or activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The aromatic rings in the compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : Reduction reactions can be performed on the carbonyl groups to form alcohols.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of substituted piperazines or pyrroles.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: : Research has explored its use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and inflammation.

  • Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other piperazine or pyrrole derivatives, but the presence of the benzo[d][1,3]dioxol-5-ylmethyl group and the 4-fluorophenyl group sets it apart. Some similar compounds include:

  • Piribedil: : A piperazine derivative used as a vasodilator.

  • BPPU (1-[4-(4-benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea): : A compound with anticonvulsant and antidepressant properties[_{{{CITATION{{{_1{Pharmacological evaluation of novel 1-4-(4-benzo[1,3]dioxol-5-ylmethyl ....

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c24-19-4-2-17(3-5-19)18-12-20(25-13-18)23(28)27-9-7-26(8-10-27)14-16-1-6-21-22(11-16)30-15-29-21/h1-6,11-13,25H,7-10,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZPROQAERBEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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